molecular formula C16H15NO4 B1418843 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone CAS No. 1160264-14-1

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone

Cat. No. B1418843
M. Wt: 285.29 g/mol
InChI Key: KSFIZFGPHTYQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone” is a chemical compound with the molecular formula C16H15NO4 . It has a molecular weight of 285.3 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .


Molecular Structure Analysis

The InChI code for “1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone” is 1S/C16H15NO4/c1-10-8-13 (12 (3)18)9-11 (2)16 (10)21-15-6-4-14 (5-7-15)17 (19)20/h4-9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

As mentioned earlier, it is typically stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Degradation Mechanisms in Lignin Substructure Model Compounds

Research by Kawai, Umezawa, and Higuchi (1988) investigated phenolic beta-1 lignin substructure model compounds, including compounds similar to 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone. They focused on their degradation by the laccase of Coriolus versicolor, identifying several degradation products and mechanisms, such as C alpha-C beta cleavage and alkyl-aryl cleavage (Kawai, Umezawa, & Higuchi, 1988).

Molecular Structures of Pyrazole Derivatives

Bustos et al. (2015) studied the molecular structures of various substituted pyrazole derivatives, including compounds structurally related to 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone. Their research provided insights into the nonplanar nature of these compounds and their intermolecular interactions (Bustos et al., 2015).

Structural Chemistry and Anti-Inflammatory Activity

Singh et al. (2020) explored the structural properties and anti-inflammatory activities of phenyl dimer compounds, including structures analogous to 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone. Their findings highlighted the role of substituents in crystal packing and the compounds' potential for anti-inflammatory applications (Singh et al., 2020).

Radical Scavenging Activity of Phenol

Al‐Sehemi and Irfan (2017) analyzed the radical scavenging activity of phenol and derivatives, such as 1-(4-hydroxy-phenyl)-ethanone, which is structurally related to 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone. They used density functional theory to explain molecular properties influencing this activity (Al‐Sehemi & Irfan, 2017).

Synthesis and Characterization of Schiff Bases

Raza et al. (2021) synthesized Schiff bases, including compounds similar to 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone. Their study involved X-ray diffraction for structure elucidation and density functional theory calculations, providing insights into the compounds' molecular properties (Raza et al., 2021).

Synthesis and Antimicrobial Activity of Chalcone Derivatives

Patel et al. (2011, 2012) conducted studies on the synthesis of chalcone derivatives related to 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone, assessing their antimicrobial activity against various bacterial species (Patel et al., 2011), (Patel & Patel, 2012).

Safety And Hazards

For safety information and potential hazards associated with “1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone”, it’s best to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-8-13(12(3)18)9-11(2)16(10)21-15-6-4-14(5-7-15)17(19)20/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFIZFGPHTYQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.